molecular formula C23H22O5 B11209341 4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one

4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one

Cat. No.: B11209341
M. Wt: 378.4 g/mol
InChI Key: SCTDDJCKDIVSMC-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a hydroxy group, a pentoxyphenyl group, and a prop-2-enoyl group attached to a chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield a secondary alcohol.

Scientific Research Applications

4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one
  • 4-Hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one
  • 4-Hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Uniqueness

The uniqueness of 4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE lies in its specific structural features, such as the presence of the pentoxyphenyl group, which may impart distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

4-hydroxy-3-[(E)-3-(4-pentoxyphenyl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C23H22O5/c1-2-3-6-15-27-17-12-9-16(10-13-17)11-14-19(24)21-22(25)18-7-4-5-8-20(18)28-23(21)26/h4-5,7-14,25H,2-3,6,15H2,1H3/b14-11+

InChI Key

SCTDDJCKDIVSMC-SDNWHVSQSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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